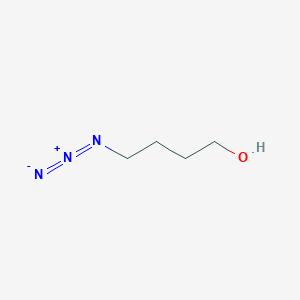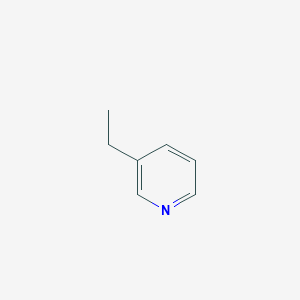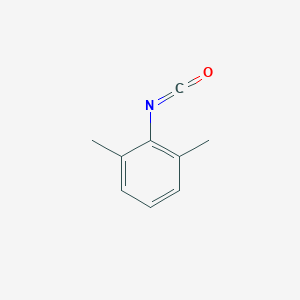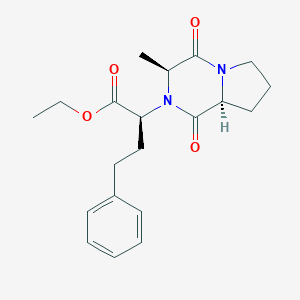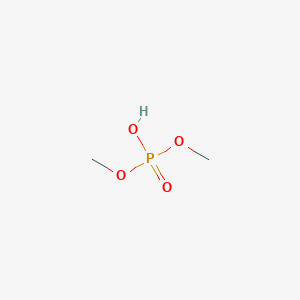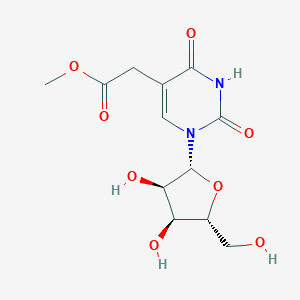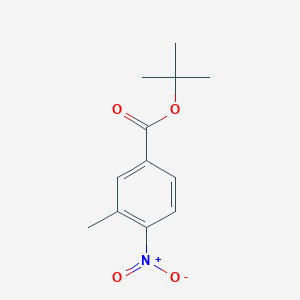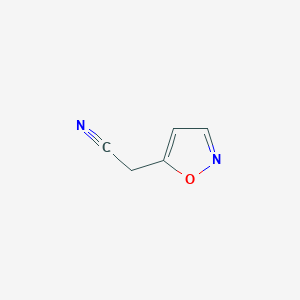
Isoxazol-5-ylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazol-5-ylacetonitrile is a chemical compound with the molecular formula C₅H₄N₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
Isoxazol-5-ylacetonitrile is a compound that has been found to interact with various targets. One of the primary targets of this compound is the TRPV1 channel , a Ca2±permeable non-selective cation channel expressed in primary afferent neurons . This channel plays a crucial role in the integration of nociceptive responses to both chemical and noxious stimuli .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, when interacting with the TRPV1 channel, it can modulate the channel’s activity . .
Biochemical Pathways
Given its interaction with the trpv1 channel, it can be inferred that it may influence pathways related to pain perception and inflammation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with the TRPV1 channel could potentially lead to changes in pain perception and inflammatory responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives, including this compound, can be influenced by environmental factors such as the presence of ionic liquids . These factors can affect the compound’s stability and, consequently, its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones .
Chemical Reactions Analysis
Types of Reactions: Isoxazol-5-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions to form various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives .
Scientific Research Applications
Isoxazol-5-ylacetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoxazole: The parent compound of isoxazol-5-ylacetonitrile, known for its wide range of biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives . Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and development .
Properties
IUPAC Name |
2-(1,2-oxazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRJQAETMUBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407121 |
Source


|
| Record name | ISOXAZOL-5-YLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-77-2 |
Source


|
| Record name | ISOXAZOL-5-YLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
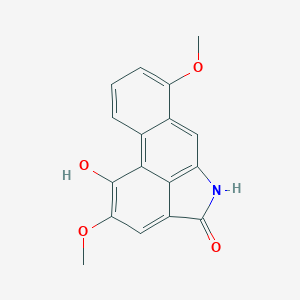
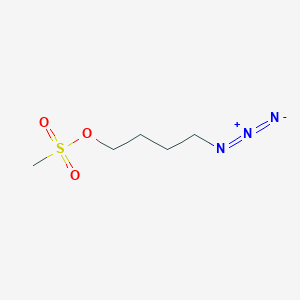
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
